4-(Thiophen-2-yl)piperidine
Overview
Description
The research on 4-(Thiophen-2-yl)piperidine derivatives encompasses a variety of compounds with potential applications in medicinal chemistry. These derivatives are synthesized through various chemical reactions and have been studied for their biological activities, including anxiolytic, antidepressant, antiproliferative, and antiosteoclast activities. The molecular structures of these compounds often feature a piperidine ring attached to a thiophene moiety, which is a key structural element for their biological functions .
Synthesis Analysis
The synthesis of 4-(Thiophen-2-yl)piperidine derivatives involves multiple steps, including condensation, alkylation, and cyclization reactions. For instance, novel chalcones with a thiophene and piperidine hybrid structure were synthesized by reacting 4-(piperidin-1-yl)benzaldehyde with different aromatic ketones in alkaline media . Similarly, a series of piperidine ring-modified thiophene analogs were developed through alkylation and reductive amination, followed by reduction to give alcohol derivatives . The synthesis of these compounds is often optimized to improve yields and efficiency .
Molecular Structure Analysis
The molecular structures of these derivatives are characterized by spectroscopic methods such as NMR and mass spectrometry. The piperidine rings in these compounds typically adopt chair conformations, and the thiophene rings are planar. The presence of substituents on the phenyl and thiophene rings can influence the overall conformation and properties of the molecules .
Chemical Reactions Analysis
The chemical reactivity of 4-(Thiophen-2-yl)piperidine derivatives is diverse, with the ability to undergo further functionalization. For example, the reaction of piperidinium thiolates with iodacetamide led to the formation of carbamoylmethylthio derivatives, which could be converted to thienopyridines . Additionally, the condensation of ethyl 2-acetamido-3,5-dicarbethoxythiophene-4-acetate with o-hydroxyaldehydes in the presence of piperidine yielded fluorescent 4-(coumarin-3-yl)thiophenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these derivatives are influenced by their molecular structures. Computational studies indicate that these compounds possess suitable physicochemical properties, drug-likeness features, and good oral bioavailability . The crystal structures of some derivatives reveal non-classical hydrogen bonding interactions and π-π interactions, which can affect their solid-state properties and potential for intermolecular interactions .
Relevant Case Studies
Several studies have evaluated the biological activities of 4-(Thiophen-2-yl)piperidine derivatives. For instance, certain derivatives exhibited anxiolytic and antidepressant-like effects in mouse models . Antiproliferative studies showed that some quinoline analogs had significant growth inhibitory effects on various human cancer cell lines . Moreover, a family of boronates with a piperidine moiety demonstrated moderate to high antiosteoclast and osteoblast activity .
Scientific Research Applications
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Anticancer Applications
- Field : Pharmacology
- Application Summary : Piperidine and its derivatives have been observed to have therapeutic potential against various types of cancers such as breast cancer, ovarian cancer, gastric cancer, gliomal cancer, lung cancer, oral squamous, chronic pancreatitis, prostate cancer, rectal cancer, cervical cancer, and leukemia .
- Methods of Application : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner .
- Results : Piperidine acts as a potential clinical agent against cancers, such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer, when treated alone or in combination with some novel drugs .
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Pharmacological Applications
- Field : Pharmaceutical Industry
- Application Summary : Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
- Methods of Application : The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
- Results : More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder .
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Anticancer Agents
- Field : Oncology
- Application Summary : Piperidine-embedded compounds have been synthesized and shown to have particularly good activity on androgen-refractory cancer cell lines (ARPC) .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate potential for piperidine-embedded compounds in the treatment of ARPC .
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Electrochromic Devices
- Field : Material Science
- Application Summary : Tris(4-(thiophen-2-yl)phenyl)amine- and piperidine-based polymers have been used in the construction of electrochromic devices (ECDs) .
- Methods of Application : ECDs were constructed using P(TTPA-co-DIT) (or P(TTPA-co-BDTA)) as the anodic material and PProDOT-Et2 as the cathodic material .
- Results : The specific results or outcomes obtained were not detailed in the source .
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Cancer Treatment
- Field : Oncology
- Application Summary : Treatment involving 2-amino-4-(1-piperidine) pyridine was found to prohibit proliferation of HT29 and DLD-1 cells in a dose-based manner . This type of cancer has widespread metastasis to the pancreas, lungs, and lymph nodes with poor clinical treatment options .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate potential for 2-amino-4-(1-piperidine) pyridine in the treatment of cancers with widespread metastasis .
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Metal Ion Detection
- Field : Chemistry
- Application Summary : Di(thiophen-2-yl) substituted pyrene-pyridine compounds have been used to evaluate the selectivity of various metal ions .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results indicate potential for di(thiophen-2-yl) substituted pyrene-pyridine compounds in the detection of various metal ions .
properties
IUPAC Name |
4-thiophen-2-ylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NS/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-2,7-8,10H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLQVNTKKWCOXKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50598023 | |
Record name | 4-(Thiophen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-2-yl)piperidine | |
CAS RN |
198334-38-2 | |
Record name | 4-(2-Thienyl)piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198334-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Thiophen-2-yl)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50598023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-Thienyl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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